Methyl 2-formylthiazole-4-carboxylate
Overview
Description
“Methyl 2-formylthiazole-4-carboxylate” is a chemical compound with the CAS Number: 921927-88-0 . It has a linear formula of C6H5NO3S . The compound is stored in an inert atmosphere at 2-8°C . and is in solid form .
Physical And Chemical Properties Analysis
“Methyl 2-formylthiazole-4-carboxylate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 171.18 .Scientific Research Applications
Synthesis and Industrial Application
Methyl 2-formylthiazole-4-carboxylate and its derivatives are key intermediates in the synthesis of various compounds. For instance, 4-Methyl-5-formylthiazole, synthesized from methyl 3-oxobutanoate, plays a crucial role in the synthesis of Cefditoren Pivoxil, an antibiotic. This synthesis process, involving α-bromination, condensation, diazotization-reduction, and oxidation steps, is noted for its ease of operation, mild reaction conditions, and high yield, making it suitable for industrial application (Su Wei-ke, 2009).
Application in Detection and Diagnostics
Methyl 2-formylthiazole-4-carboxylate derivatives are employed in the development of fluorescent probes for biological applications. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been designed as a colorimetric and ratiometric fluorescent probe for the sensitive and selective detection of biothiols, like cysteine, homocysteine, and glutathione, in physiological media. This probe can be used for bioimaging, indicating its potential in analytical chemistry and diagnostics (Yi Wang et al., 2017).
Synthesis of Antibiotics
Another application is in the synthesis of antibiotic constituents. A notable example is the synthesis of a macrocyclic antibiotic, thiocilline, where a derivative of methyl 2-formylthiazole-4-carboxylate constitutes an essential fragment. The synthesis involves reduction, oxidation, and thiazolation steps (C. Shin et al., 2002).
Application in Organic Chemistry
In the realm of organic chemistry, methyl 2-formylthiazole-4-carboxylate derivatives are pivotal in synthesizing diverse compounds. For example, highly stereoselective hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives showcase the compound's versatility (L. Kollár & P. Sándor, 1993).
Corrosion Inhibition
In the field of materials science, certain derivatives, such as thiazole-4-carboxylates, have been investigated for their corrosion inhibitive properties on mild steel in acidic environments. This highlights their potential utility in industrial applications for protecting metal surfaces (Y. El aoufir et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-formyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVFZBRIMAKBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580438 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formylthiazole-4-carboxylate | |
CAS RN |
921927-88-0 | |
Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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